molecular formula C7H3ClF3NO B14186139 4-Chloro-5-(trifluoromethyl)picolinaldehyde

4-Chloro-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B14186139
M. Wt: 209.55 g/mol
InChI Key: NHCYCXHWBFBRRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 5-Chloro-2-(trifluoromethyl)pyridine
  • 4-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H

InChI Key

NHCYCXHWBFBRRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)C=O

Origin of Product

United States

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